1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-methoxybenzyl)-N-methylazetidin-3-amine
Description
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-N-methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O/c1-21(9-13-4-3-5-15(8-13)24-2)14-10-22(11-14)17-7-6-16-19-18-12-23(16)20-17/h3-8,12,14H,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLYMGPZZWGRGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)OC)C2CN(C2)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-methoxybenzyl)-N-methylazetidin-3-amine typically involves multi-step organic reactions. The process begins with the formation of the triazolopyridazine core, followed by the introduction of the azetidin-3-amine moiety. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts to facilitate cyclization and substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-methoxybenzyl)-N-methylazetidin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Structural Features
The compound consists of a triazolo-pyridazine core linked to an azetidine moiety with a methoxybenzyl substituent. This unique structure may contribute to its biological activity and therapeutic potential.
Anticancer Properties
Recent studies have highlighted the anticancer properties of various triazolo derivatives, including this compound. The mechanism of action is believed to involve the inhibition of specific kinases associated with cancer cell proliferation.
Case Study: Cytotoxicity Evaluation
In vitro assays have been conducted to assess the cytotoxic effects against different cancer cell lines:
| Cell Line | IC50 Value (μM) |
|---|---|
| A549 (Lung Cancer) | 1.06 ± 0.16 |
| MCF-7 (Breast Cancer) | 1.23 ± 0.18 |
| HeLa (Cervical Cancer) | 2.73 ± 0.33 |
These results indicate significant cytotoxicity, suggesting that the compound may effectively inhibit cell proliferation in a dose-dependent manner.
Other Pharmacological Activities
Beyond anticancer effects, compounds with similar structural motifs have shown diverse pharmacological activities including:
- Antimicrobial : Inhibition of bacterial growth.
- Anti-inflammatory : Reduction of inflammation markers.
- Analgesic : Pain relief properties.
Synthetic Approaches
The synthesis of this compound can be achieved through various methodologies involving cyclization reactions and the introduction of functional groups that enhance its biological activity. The structure–activity relationship (SAR) studies indicate that modifications on the triazolo and azetidine rings can significantly impact its potency and selectivity.
Molecular Modeling Studies
In silico pharmacokinetic studies have been conducted to predict the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. These studies aid in optimizing the chemical structure for improved efficacy and reduced toxicity.
Mechanism of Action
The mechanism of action of 1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-methoxybenzyl)-N-methylazetidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Key Research Findings and Data Tables
Table 1: Structural and Functional Comparison of Triazolopyridazine Derivatives
Biological Activity
1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-methoxybenzyl)-N-methylazetidin-3-amine is a synthetic compound that has gained attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the existing literature on its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H15N7O2S
- Molecular Weight : 369.4 g/mol
- IUPAC Name : 4-cyano-N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]benzenesulfonamide
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various strains of both Gram-positive and Gram-negative bacteria as well as fungal pathogens. The triazole moiety is believed to play a crucial role in its antimicrobial activity by interfering with essential cellular processes in microorganisms.
| Microbial Strain | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate activity | |
| Escherichia coli | Moderate activity | |
| Candida albicans | Moderate activity |
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may inhibit the mesenchymal–epithelial transition factor (c-Met) protein kinase, which is involved in various signaling pathways related to cell growth and survival. Inhibition of c-Met can lead to reduced proliferation and increased apoptosis in cancer cells.
Study 1: Antimicrobial Efficacy
A recent study synthesized several derivatives of triazole compounds and evaluated their antimicrobial efficacy. The results indicated that the compound demonstrated moderate activity against a range of bacterial and fungal strains when compared to standard antibiotics like Streptomycin and Nystatin. The study concluded that modifications in the chemical structure could enhance the biological activity further .
Study 2: Cytotoxic Effects
Another investigation focused on the cytotoxic effects of similar triazole derivatives against human cancer cell lines. The findings revealed that certain derivatives exhibited potent cytotoxicity against MCF-7 breast cancer cells. This suggests a potential application in cancer therapy, although further research is necessary to confirm these effects specifically for the compound .
Q & A
Q. What synthetic strategies are recommended for constructing the [1,2,4]triazolo[4,3-b]pyridazine core in this compound?
The synthesis of the [1,2,4]triazolo[4,3-b]pyridazine moiety typically involves cyclization reactions between pyridazine derivatives and triazole precursors. For example, condensation of 6-hydrazinylpyridazine with orthoesters or cyanogen bromide under reflux conditions can yield the triazolo-pyridazine scaffold. Subsequent functionalization steps, such as N-alkylation of the azetidine ring and coupling with 3-methoxybenzylamine derivatives, are critical for introducing the target substituents. Reaction optimization (e.g., solvent choice, temperature, and catalyst use) is essential to minimize side products like regioisomers .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- H/C NMR : Key diagnostic signals include the azetidine ring protons (δ 3.5–4.5 ppm for N–CH and CH–N groups) and the triazolo-pyridazine aromatic protons (δ 8.0–9.0 ppm). The 3-methoxybenzyl group shows a singlet for the OCH group at δ ~3.8 ppm.
- HRMS (ESI) : Accurate mass measurement confirms the molecular formula (e.g., [M+H] ion).
- X-ray crystallography (if crystals are obtainable) provides unambiguous confirmation of stereochemistry and regioselectivity .
Q. How can researchers assess the compound’s solubility and stability in biological buffers?
Perform pH-dependent solubility assays in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and DMSO/water mixtures. Stability studies under oxidative (HO), hydrolytic (37°C, pH 7.4), and photolytic conditions (ICH Q1B guidelines) identify degradation pathways. HPLC-UV or LC-MS monitors degradation products, with kinetic modeling (e.g., Arrhenius plots) predicting shelf-life .
Advanced Research Questions
Q. What computational methods are suitable for analyzing the compound’s binding affinity to kinase targets?
- Molecular docking : Use software like AutoDock Vina or Schrödinger Suite to dock the compound into kinase active sites (e.g., PDB entries 5TF or 0TZ). Focus on interactions between the triazolo-pyridazine core and ATP-binding pockets, and the 3-methoxybenzyl group’s role in hydrophobic interactions .
- MD simulations : Run 100-ns trajectories to assess binding stability and identify key residues (e.g., hinge-region hydrogen bonds). MM-PBSA/GBSA calculations quantify binding free energy .
Q. How can structural modifications resolve discrepancies between in vitro potency and in vivo efficacy?
- Metabolic stability : Introduce electron-withdrawing groups (e.g., fluorine) on the benzyl ring to reduce CYP450-mediated oxidation.
- Bioavailability : Modify the azetidine’s N-alkyl chain (e.g., replace methyl with cyclopropyl) to enhance membrane permeability (logP optimization).
- Protease resistance : Replace labile bonds (e.g., ester groups) with bioisosteres like amides or heterocycles .
Q. What experimental designs are optimal for evaluating structure-activity relationships (SAR) in this series?
Use a split-plot factorial design to systematically vary substituents:
- Azetidine ring : Test N-methyl vs. N-cyclopropyl.
- Triazolo-pyridazine : Explore 6-position substitutions (e.g., H, Cl, CF).
- Benzyl group : Compare 3-methoxy with 4-fluoro or 2,6-dimethyl analogs. Assay IC values across kinase panels (e.g., JAK2, EGFR) and correlate with computational descriptors (e.g., Hammett σ, π charge) .
Q. How should researchers address contradictory data in dose-response assays across cell lines?
- Normalize data to cell viability (MTT assay) and protein content (Bradford assay).
- Verify target engagement using Western blotting for phosphorylated kinases.
- Check off-target effects via kinome-wide profiling (e.g., Eurofins KinaseProfiler). Contradictions may arise from differential expression of efflux pumps (e.g., P-gp) or metabolic enzymes between cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
